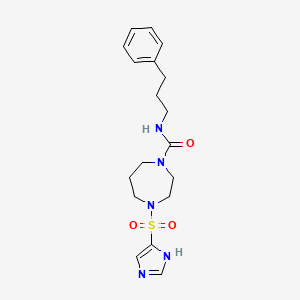

4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide

Description

The compound 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide features a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) with a carboxamide group at position 1 and a 1H-imidazole-4-sulfonyl substituent at position 2. The N-(3-phenylpropyl) side chain introduces a lipophilic aromatic moiety.

Properties

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c24-18(20-9-4-8-16-6-2-1-3-7-16)22-10-5-11-23(13-12-22)27(25,26)17-14-19-15-21-17/h1-3,6-7,14-15H,4-5,8-13H2,(H,19,21)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPNNDDEVSXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The diazepane ring is then constructed, and finally, the phenylpropyl group is attached. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenylpropyl group.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

Substitution: Various substitution reactions can occur, especially at the imidazole ring or the diazepane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Core Heterocyclic Rings

- AC1MXBFH () : Contains a morpholine ring (six-membered, oxygen-containing), which is less flexible and may limit conformational diversity in binding interactions .

- Benzoimidazolone Derivatives () : Rigid benzo-fused imidazolone structures lack the sulfonyl and carboxamide functionalities, reducing polarity and hydrogen-bonding capacity .

Substituent Analysis

- Imidazole-4-sulfonyl Group: Unique to the target compound, this electron-withdrawing group enhances polarity and may improve solubility compared to non-sulfonated analogs (e.g., fluorobenzoyl or chlorobenzoyl groups in ) .

Functional Groups

- Carboxamide : Shared with AC1MXBFH () and peptide derivatives (), this group supports hydrogen bonding, critical for target recognition .

- Sulfonyl vs.

Physicochemical Properties (Theoretical Comparison)

Research Findings and Hypotheses

- Bioherbicidal Potential: While identifies novel alkaloids and flavonoids with bioherbicidal activity, the target compound’s sulfonyl and diazepane groups may offer unique modes of action in agrochemical applications .

- Drug-Likeness : The diazepane ring’s flexibility and moderate LogP (~2.5) suggest favorable pharmacokinetic properties compared to rigid morpholine derivatives (e.g., AC1MXBFH, LogP ~4.2) .

Biological Activity

The compound 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article will explore its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with sulfonyl chlorides and amine coupling methods. The resulting compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and A549 cells.

Key Findings:

- IC50 Values : The compound exhibited IC50 values ranging from 2.96 µM to 18.53 µM against different cancer cell lines, indicating potent antiproliferative activity.

- Mechanism of Action : The compound induces apoptosis by modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased expression of Bax and decreased levels of Bcl-2 were observed following treatment, leading to enhanced caspase activation.

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.24 | Increased Bax; Decreased Bcl-2 |

| A549 | 10.96 | Apoptosis induction |

| SGC-7901 | 2.96 | Caspase activation |

Study 1: Apoptosis Induction in HeLa Cells

In a controlled study, HeLa cells treated with this compound showed a significant increase in apoptosis rates compared to untreated controls. The apoptosis rate was measured using Hoechst/PI staining techniques.

Results:

- Apoptosis Rate : 68.2% in treated cells vs. 39.6% in control (5-FU treatment).

Study 2: Selectivity Index

Another important aspect of this compound is its selectivity towards cancer cells over normal cells. The selectivity index was found to be significantly higher than that of conventional chemotherapeutics like Methotrexate (MTX), indicating a favorable therapeutic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the imidazole ring followed by coupling with 1,4-diazepane and subsequent N-alkylation using 3-phenylpropylamine. Key steps require anhydrous solvents (e.g., dichloromethane or DMF) and catalysts like EDCI/HOBt for amide bond formation . Temperature control (0–25°C) during sulfonylation minimizes side reactions, while purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures product purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodology : Use tandem analytical techniques:

- ¹H/¹³C-NMR : Assign peaks for imidazole protons (δ 7.8–8.2 ppm), sulfonyl groups (δ 3.5–4.0 ppm), and diazepane carbons (δ 40–60 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Assess via MTT assays on cancer cell lines (IC₅₀ determination) .

- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Substituent variation : Modify the 3-phenylpropyl group (e.g., halogenation, alkyl chain elongation) and compare activity against kinase isoforms .

- Diazepane ring substitution : Introduce methyl or carbonyl groups to assess conformational effects on binding .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Assay validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with results .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish assay-specific variability from true biological effects .

Q. What computational strategies predict the compound’s binding mode to potential targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of PI3Kγ (PDB: 1E8X) to identify key interactions (e.g., hydrogen bonds with sulfonyl group) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the imidazole-diazepane core in lipid bilayers .

- Free energy calculations : Compute ΔG binding via MM-PBSA to rank target affinity .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodology :

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .

- Plasma stability : Use rat plasma with LC-MS/MS to quantify parent compound and metabolites .

- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .

Q. What strategies optimize enzyme inhibition assays for high-throughput screening?

- Methodology :

- Z’-factor optimization : Adjust enzyme concentration (e.g., 10 nM PI3K) and ATP levels (Km ≈ 50 µM) to achieve Z’ >0.5 .

- Miniaturization : Use 384-well plates with automated liquid handling to reduce reagent use .

- Counter-screening : Include off-target kinases (e.g., CDK2) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.